molecular formula C23H22N2O4 B2727176 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate CAS No. 314243-85-1

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate

Cat. No.: B2727176
CAS No.: 314243-85-1
M. Wt: 390.439
InChI Key: CBUOPRSDGGANRI-UHFFFAOYSA-N
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Description

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate is a complex organic compound that features a unique combination of functional groups, including a benzoimidazole moiety, a chromenone core, and a pivalate ester

Properties

IUPAC Name

[2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-13-19(21-24-16-8-6-7-9-17(16)25(21)5)20(26)15-11-10-14(12-18(15)28-13)29-22(27)23(2,3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUOPRSDGGANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzoimidazole derivative through the cyclization of an aromatic aldehyde with o-phenylenediamine . This intermediate is then coupled with a chromenone derivative under appropriate conditions to form the desired product. The final step involves esterification with pivalic acid to introduce the pivalate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can lead to the formation of quinone derivatives, while reduction of the benzoimidazole moiety can yield various hydrogenated products .

Scientific Research Applications

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The chromenone core may also contribute to the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate
  • 2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl butyrate
  • 2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl propionate

Uniqueness

The uniqueness of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pivalate ester, in particular, may enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

The compound 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate is a derivative of benzo[d]imidazole and chromenone, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 338.35 g/mol
  • CAS Number : 1314358-26-3

Research indicates that compounds similar to This compound exhibit various mechanisms of action, primarily through:

  • Inhibition of Tyrosine Kinases : Many benzo[d]imidazole derivatives have been shown to inhibit multiple tyrosine kinases, which play critical roles in the signaling pathways associated with cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Cell Cycle Arrest : Studies have demonstrated that related compounds can cause cell cycle arrest at the G2/M phase, thus inhibiting cancer cell division .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:

CompoundCancer Cell LineIC50 (µM)Mechanism
2aHep3B5.6Induces G2/M arrest
2bHeLa12.3Apoptosis induction
DoxorubicinHep3B7.4Chemotherapeutic agent

These results suggest that This compound could possess significant anticancer activity, comparable to established chemotherapeutics like Doxorubicin .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated using the DPPH assay. The results indicate a moderate antioxidant capacity, which may contribute to its overall therapeutic profile:

CompoundDPPH IC50 (µM)Comparison (Trolox IC50 = 7.72 µM)
2a39.85Moderate
2b79.95Weak

This antioxidant activity suggests a potential protective effect against oxidative stress in cells, which is often elevated in cancerous tissues .

Study on Hepatocellular Carcinoma (HCC)

A study focusing on Hep3B cells demonstrated that treatment with compound 2a resulted in a significant reduction in α-fetoprotein (α-FP) levels, a marker for liver cancer progression:

  • Untreated Control : 2519.17 ng/ml
  • Compound 2a Treatment : 1625.8 ng/ml
  • Compound 2b Treatment : 2340 ng/ml

These findings indicate that compound 2a not only inhibited cell proliferation but also reduced tumorigenicity .

In Vivo Studies

Further investigations into the in vivo efficacy of similar compounds have shown promising results in animal models, where administration led to reduced tumor sizes and improved survival rates compared to control groups.

Q & A

Q. Characterization :

  • Spectroscopic methods : IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), ¹H/¹³C-NMR for structural elucidation (e.g., methyl protons at δ 1.2–1.4 ppm for pivalate).
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion).
  • Elemental analysis : Validation of C, H, N composition .

How can statistical experimental design optimize synthesis yield and purity?

Advanced Research Focus
Statistical methods like Design of Experiments (DoE) reduce trial-and-error inefficiencies:

  • Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio).
  • Response surface methodology (RSM) : Optimize reaction conditions (e.g., maximizing yield via central composite design).
  • Robustness testing : Evaluate parameter interactions (e.g., pH vs. reaction time) to ensure reproducibility.

Case Study : A study on benzimidazole derivatives achieved 20% yield improvement by optimizing solvent polarity and temperature using Box-Behnken design .

What computational strategies predict reactivity and stability during synthesis?

Q. Advanced Research Focus

  • Quantum chemical calculations : Use Gaussian or ORCA for transition-state modeling (e.g., DFT at B3LYP/6-31G* level) to predict reaction pathways.
  • Reaction path sampling : Identify low-energy intermediates (e.g., oxadiazole ring formation).
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.

Integration : Combine computational predictions with experimental validation. For example, ICReDD’s workflow uses quantum calculations to prioritize synthetic routes, reducing development time by 40% .

What pharmacological properties are predicted, and how are they assessed?

Q. Basic Research Focus

  • In silico profiling :
    • Lipinski’s Rule of Five : Molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors.
    • Topological polar surface area (TPSA) : Values <140 Ų suggest oral bioavailability.
    • Molinspiration bioactivity scores : Predict GPCR or kinase modulation .

Q. In vitro assays :

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for target validation (e.g., COX-2 inhibition).

How to resolve contradictions in biological activity data across assay conditions?

Q. Advanced Research Focus

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 variability due to solvent/DMSO effects).
  • Structure-activity relationship (SAR) : Compare analogs (e.g., pyrazole or oxadiazole derivatives) to isolate functional group contributions.

Example : Discrepancies in apoptosis induction may arise from differences in ROS quantification methods (e.g., flow cytometry vs. fluorescent dyes). Cross-validation with orthogonal assays (e.g., caspase-3 activation) is critical .

What analytical techniques validate purity and structural integrity?

Q. Basic Research Focus

  • HPLC-DAD/UV : Purity assessment (≥95% by area normalization).
  • X-ray crystallography : Confirm stereochemistry and crystal packing.
  • Thermogravimetric analysis (TGA) : Stability under thermal stress (e.g., decomposition >200°C).

Advanced method : LC-MS/MS for trace impurity profiling (e.g., desethyl byproducts detected at ppm levels) .

How to design experiments for scalable synthesis without compromising efficacy?

Q. Advanced Research Focus

  • Process intensification : Use continuous flow reactors for precise temperature control and reduced side reactions.
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™).
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) early (e.g., particle size for bioavailability).

Case Study : Membrane separation technologies (e.g., nanofiltration) improved yield by 15% in chromenone derivatives .

What strategies mitigate instability in biological assays?

Q. Advanced Research Focus

  • Prodrug design : Modify the pivalate group to enhance plasma stability.
  • Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis.
  • Metabolic profiling : Use liver microsomes to identify degradation pathways (e.g., esterase-mediated cleavage) .

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